REACTION_CXSMILES
|
[S:1]1[CH2:6][CH2:5]C(C#N)[CH2:3][CH2:2]1.[OH-:9].[Na+].Cl.[CH2:12]([OH:14])[CH3:13]>O>[S:1]1[CH2:6][CH2:5][CH:13]([C:12]([OH:9])=[O:14])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
646 mmol
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)C#N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
258.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
a rapidly stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The ethanol was then removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the suspension extracted into dichloromethane (3×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 646 mmol | |
AMOUNT: MASS | 96 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |